molecular formula C14H16ClN5 B12711595 1-(4-Biphenylyl)biguanide monohydrochloride CAS No. 4767-31-1

1-(4-Biphenylyl)biguanide monohydrochloride

Cat. No.: B12711595
CAS No.: 4767-31-1
M. Wt: 289.76 g/mol
InChI Key: JJRQXGUWZORBNW-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)biguanide monohydrochloride is a chemical compound belonging to the biguanide family Biguanides are known for their diverse applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Biphenylyl)biguanide monohydrochloride typically involves the reaction of 4-biphenylamine with cyanoguanidine under specific conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the biguanide structure. The resulting product is then purified and converted into its monohydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Biphenylyl)biguanide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more stable, reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-(4-Biphenylyl)biguanide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it can inhibit mitochondrial respiratory complex I, affecting cellular energy production and metabolism . Additionally, the compound may activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .

Comparison with Similar Compounds

Uniqueness: 1-(4-Biphenylyl)biguanide monohydrochloride stands out due to its unique biphenyl structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

4767-31-1

Molecular Formula

C14H16ClN5

Molecular Weight

289.76 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(4-phenylphenyl)guanidine;hydrochloride

InChI

InChI=1S/C14H15N5.ClH/c15-13(16)19-14(17)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H6,15,16,17,18,19);1H

InChI Key

JJRQXGUWZORBNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)N=C(N)N.Cl

Origin of Product

United States

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